Pemetrexed disodium hemipenta hydrate

Antifolate Enzyme Inhibition Mechanism of Action

Pemetrexed disodium hemipenta hydrate (CAS 357166-30-4) is the pharmaceutically defined solid-state variant critical for research reproducibility. Unlike generic pemetrexed or other hydrate forms, this hemipenta hydrate undergoes a complete polymorphic transition to the heptahydrate at 25°C/80% RH—directly impacting stability and assay consistency. Its unique PCFT-predominant cellular uptake mechanism distinguishes it from classical antifolates like methotrexate, making it irreplaceable for folate transporter studies and antifolate resistance research. For NSCLC and mesothelioma programs, this is the validated reference standard. Procure the exact hydrate form to eliminate experimental variability.

Molecular Formula C40H48N10Na4O17
Molecular Weight 1032.8 g/mol
Cat. No. B15565035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed disodium hemipenta hydrate
Molecular FormulaC40H48N10Na4O17
Molecular Weight1032.8 g/mol
Structural Identifiers
InChIInChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13,16H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,24,25,29);;;;;5*1H2/q;;4*+1;;;;;/p-4/t2*13-,16?;;;;;;;;;/m00........./s1
InChIKeyLOBCIJRBUVKPOZ-KNLGTBRWSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed Disodium Hemipenta Hydrate: Multi-Target Antifolate for Oncology Research and Formulation Development


Pemetrexed disodium hemipenta hydrate (CAS 357166-30-4) is a novel-generation antifolate and antimetabolite that functions as a multi-target inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), with reported Ki values of 1.3 nM, 7.2 nM, and 65 nM, respectively [1]. This compound is approved globally as a first-line treatment for advanced non-squamous non-small cell lung cancer (NSCLC) in combination with cisplatin, and as a single agent for second-line or maintenance therapy, as well as for malignant pleural mesothelioma [2]. The hemipenta hydrate form is a specific, pharmaceutically relevant solid-state variant that exhibits distinct polymorphic and stability behaviors compared to alternative pemetrexed salt and hydrate forms, which is critical for both research reproducibility and pharmaceutical development [3].

Pemetrexed Disodium Hemipenta Hydrate: Why Hydrate Form and Transporter Specificity Preclude Simple Substitution


The procurement of a generic 'pemetrexed' or 'pemetrexed disodium' without specification of the precise hydrate form (e.g., hemipenta vs. heptahydrate) or salt introduces substantial risk of experimental variability and potential clinical non-equivalence. The hemipenta hydrate form of pemetrexed disodium undergoes a complete solid-state transformation to the heptahydrate form under specific environmental conditions (25°C, 80% RH), as confirmed by powder X-ray diffraction and HPLC [1]. This polymorphic transition directly impacts the compound's physicochemical stability and, consequently, the reproducibility of in vitro assays and the performance of pharmaceutical formulations. Furthermore, pemetrexed's cellular uptake is mediated by a unique combination of folate transporters, with a predominance for the proton-coupled folate transporter (PCFT), a mechanism distinct from that of classical antifolates like methotrexate, which rely primarily on the reduced folate carrier (RFC) [2]. Substitution with a different pemetrexed salt or an alternative antifolate class member will therefore not replicate the same cellular pharmacology, making the specific hydrate form and its associated properties a non-interchangeable variable in both research and drug development contexts.

Pemetrexed Disodium Hemipenta Hydrate: Quantified Differentiation from Antifolate Comparators


Multi-Target Enzyme Inhibition Profile Compared to Classical Antifolates

Pemetrexed disodium hemipenta hydrate demonstrates a multi-target inhibition profile against three key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), with Ki values of 1.3 nM, 7.2 nM, and 65 nM, respectively [1]. In contrast, classical antifolates such as methotrexate and raltitrexed are primarily single-target inhibitors of DHFR and TS, respectively, and do not exhibit this same breadth of inhibitory activity [2]. This multi-target mechanism is a key differentiator, as it disrupts both thymidine and purine biosynthesis pathways, potentially circumventing resistance mechanisms that arise from single-enzyme blockade [2].

Antifolate Enzyme Inhibition Mechanism of Action Cancer Research

Distinct Cellular Uptake Mechanism via Proton-Coupled Folate Transporter (PCFT) Predominance

In engineered HeLa cell models expressing various folate transporters, cellular uptake of pemetrexed was found to be mediated predominantly by the proton-coupled folate transporter (PCFT), with functional redundancy observed between PCFT and the reduced folate carrier (RFC) [1]. In direct contrast, uptake of methotrexate and PT523 was mediated predominantly by RFC, even when PCFT and folate receptor alpha (FRα) were also present [1]. This differential transporter dependency is a quantifiable and mechanistically distinct feature of pemetrexed's cellular pharmacology.

Drug Transport Folate Receptors Pharmacokinetics Tumor Selectivity

Polymorphic Transformation of Hemipenta Hydrate to Heptahydrate Under Defined Conditions

The hemipenta hydrate form of pemetrexed disodium undergoes a complete solid-state transformation to the heptahydrate form when subjected to a hygroscopicity test at 25°C and 80% relative humidity (RH), as confirmed by powder X-ray diffraction and HPLC analyses [1]. This phase transition is a specific, quantifiable characteristic of the hemipenta hydrate and is not observed for the amorphous form, which retained its character and high chemical purity under the same conditions [1].

Polymorphism Solid-State Chemistry Stability Formulation Development

Clinical Survival Benefit in Malignant Pleural Mesothelioma: Pemetrexed + Cisplatin vs. Cisplatin Alone

In a randomized Phase III trial of patients with malignant pleural mesothelioma, the combination of pemetrexed plus cisplatin demonstrated a statistically significant improvement in median overall survival compared to cisplatin alone. The median survival was 12.1 months for patients receiving pemetrexed plus cisplatin (n=226) versus 9.3 months for those receiving cisplatin alone (n=222) [1]. This 2.8-month survival advantage established pemetrexed plus cisplatin as the standard of care in the first-line setting for this disease [2].

Clinical Efficacy Mesothelioma Combination Therapy Survival Analysis

Pemetrexed Disodium Hemipenta Hydrate: Recommended Research and Industrial Use Cases Based on Quantified Differentiation


In Vitro Studies of Multi-Target Antifolate Mechanisms and Resistance

Researchers investigating the complex pharmacology of antifolates and mechanisms of resistance should prioritize pemetrexed disodium hemipenta hydrate. Its well-characterized, multi-target enzyme inhibition profile (TS, DHFR, GARFT) [1] provides a distinct tool for dissecting pathway dependencies and studying how cancer cells circumvent single-enzyme blockade, a common limitation of classical agents like methotrexate or raltitrexed. Its use is essential for generating data relevant to overcoming antifolate resistance.

Investigations of Folate Transporter Biology and PCFT-Mediated Drug Uptake

For studies focused on folate transporter dynamics, particularly the proton-coupled folate transporter (PCFT), pemetrexed disodium hemipenta hydrate is the preferred compound. As demonstrated in direct comparative studies, pemetrexed's cellular uptake is predominantly mediated by PCFT, a mechanism distinct from the RFC-dependent uptake of methotrexate [2]. This makes pemetrexed a critical tool for probing PCFT function, expression, and its role in tumor selectivity and drug delivery, especially in cancers known to overexpress this transporter.

Pharmaceutical Development Requiring Control of Solid-State Form and Polymorphism

In pharmaceutical development and manufacturing, the specific hydrate form of an API is critical. The hemipenta hydrate form of pemetrexed disodium exhibits a defined polymorphic transition to the heptahydrate under specific humidity conditions (25°C, 80% RH) [3]. This characteristic necessitates controlled handling and storage (e.g., protection from moisture) to maintain the desired solid-state form. For formulation scientists and quality control analysts, this specific form, with its known stability behavior, is essential for ensuring batch-to-batch consistency and predictable drug product performance.

Translational and Clinical Research in Malignant Pleural Mesothelioma

For clinical and translational research programs focused on malignant pleural mesothelioma, pemetrexed disodium hemipenta hydrate is the non-negotiable standard-of-care reference agent. Its combination with cisplatin has been validated in a pivotal Phase III trial to provide a 2.8-month survival advantage over cisplatin alone [4], and it remains the backbone of first-line therapy for this disease [5]. Any novel therapeutic strategy for mesothelioma must be benchmarked against or combined with this specific agent to generate clinically meaningful and interpretable data.

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